molecular formula C8H12O2 B14480164 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane CAS No. 65894-14-6

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane

Katalognummer: B14480164
CAS-Nummer: 65894-14-6
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: UHZNOIYFQXPWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a methyl group and a prop-2-yn-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc oxide nanoparticles can be employed to enhance the reaction efficiency and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced dioxane compounds.

    Substitution: The propargyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Propargyl bromide with potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized dioxane derivatives.

    Reduction: Reduced dioxane compounds.

    Substitution: Substituted dioxane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1,4-dioxane: Lacks the propargyl group, resulting in different chemical reactivity and applications.

    2-Prop-2-yn-1-yl-1,4-dioxane: Similar structure but without the methyl group, affecting its physical and chemical properties.

Uniqueness

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is unique due to the presence of both a methyl group and a propargyl group on the dioxane ring.

Eigenschaften

CAS-Nummer

65894-14-6

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

2-methyl-2-prop-2-ynyl-1,4-dioxane

InChI

InChI=1S/C8H12O2/c1-3-4-8(2)7-9-5-6-10-8/h1H,4-7H2,2H3

InChI-Schlüssel

UHZNOIYFQXPWMD-UHFFFAOYSA-N

Kanonische SMILES

CC1(COCCO1)CC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.